Cas no 20931-35-5 (5-hydroxy-6-[4-(5-hydroxy-7-methoxy-4-oxo-4H-chromen-2-yl)-phenoxy]-2-(4-hydroxy-phenyl)-7-methoxy-chromen-4-one)

5-hydroxy-6-[4-(5-hydroxy-7-methoxy-4-oxo-4H-chromen-2-yl)-phenoxy]-2-(4-hydroxy-phenyl)-7-methoxy-chromen-4-one structure
20931-35-5 structure
Nome del prodotto:5-hydroxy-6-[4-(5-hydroxy-7-methoxy-4-oxo-4H-chromen-2-yl)-phenoxy]-2-(4-hydroxy-phenyl)-7-methoxy-chromen-4-one
Numero CAS:20931-35-5
MF:C32H22O10
MW:566.511089801788
CID:1999330
PubChem ID:12302838

5-hydroxy-6-[4-(5-hydroxy-7-methoxy-4-oxo-4H-chromen-2-yl)-phenoxy]-2-(4-hydroxy-phenyl)-7-methoxy-chromen-4-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-hydroxy-6-[4-(5-hydroxy-7-methoxy-4-oxo-4H-chromen-2-yl)-phenoxy]-2-(4-hydroxy-phenyl)-7-methoxy-chromen-4-one
    • Chamaecyparin
    • CHEMBL3589109
    • 5-hydroxy-6-[4-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenoxy]-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
    • 20931-35-5
    • 5-hydroxy-6-(4-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenoxy)-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
    • DB-296128
    • 5-Hydroxy-6-[4-(5-hydroxy-7-methoxy-4-oxo-4h-1-benzopyran-2-yl )phenoxy]-2-(4-hydroxyphenyl )-7-methoxy-4h-1-benzopyran-4-one
    • Inchi: InChI=1S/C32H22O10/c1-38-20-11-21(34)29-22(35)13-24(41-26(29)12-20)17-5-9-19(10-6-17)40-32-28(39-2)15-27-30(31(32)37)23(36)14-25(42-27)16-3-7-18(33)8-4-16/h3-15,33-34,37H,1-2H3
    • Chiave InChI: PLXDBCZXJKILBK-UHFFFAOYSA-N
    • Sorrisi: COc1cc(O)c2c(c1)oc(cc2=O)-c1ccc(Oc2c(OC)cc3oc(cc(=O)c3c2O)-c2ccc(O)cc2)cc1

Proprietà calcolate

  • Massa esatta: 566.12129689Da
  • Massa monoisotopica: 566.12129689Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 42
  • Conta legami ruotabili: 6
  • Complessità: 1060
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.84
  • Superficie polare topologica: 141Ų
Fornitori consigliati
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd